molecular formula C8H14O3 B14707633 1,3-Dioxolane, 4-[(ethenyloxy)methyl]-2,2-dimethyl- CAS No. 13247-05-7

1,3-Dioxolane, 4-[(ethenyloxy)methyl]-2,2-dimethyl-

Cat. No.: B14707633
CAS No.: 13247-05-7
M. Wt: 158.19 g/mol
InChI Key: FBAIECLGOSCYQM-UHFFFAOYSA-N
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Description

1,3-Dioxolane, 4-[(ethenyloxy)methyl]-2,2-dimethyl- is an organic compound with a unique structure that includes a dioxolane ring and an ethenyloxy group. This compound is known for its versatility in various chemical reactions and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioxolane, 4-[(ethenyloxy)methyl]-2,2-dimethyl- can be synthesized through the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion.

Industrial Production Methods

In industrial settings, the production of 1,3-dioxolane derivatives often involves continuous processes with efficient water removal systems, such as Dean-Stark apparatus or molecular sieves . The use of high-purity reagents and optimized reaction conditions ensures the consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolane, 4-[(ethenyloxy)methyl]-2,2-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction produces alcohols .

Scientific Research Applications

1,3-Dioxolane, 4-[(ethenyloxy)methyl]-2,2-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dioxolane, 4-[(ethenyloxy)methyl]-2,2-dimethyl- involves its interaction with various molecular targets. The ethenyloxy group can undergo nucleophilic attack, leading to the formation of new bonds and the release of energy. The dioxolane ring provides stability and enhances the compound’s reactivity in different chemical environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxolane, 4-[(ethenyloxy)methyl]-2,2-dimethyl- stands out due to its unique combination of the dioxolane ring and the ethenyloxy group. This structure provides enhanced reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications .

Properties

CAS No.

13247-05-7

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

4-(ethenoxymethyl)-2,2-dimethyl-1,3-dioxolane

InChI

InChI=1S/C8H14O3/c1-4-9-5-7-6-10-8(2,3)11-7/h4,7H,1,5-6H2,2-3H3

InChI Key

FBAIECLGOSCYQM-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)COC=C)C

Origin of Product

United States

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